molecular formula C8H2F15NO B1329318 Perfluorooctanamide CAS No. 423-54-1

Perfluorooctanamide

Cat. No.: B1329318
CAS No.: 423-54-1
M. Wt: 413.08 g/mol
InChI Key: UGMUDSKJLAUMTC-UHFFFAOYSA-N
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Description

Perfluorooctanamide is a member of the per- and polyfluoroalkyl substances (PFASs) family, which are synthetic chemicals known for their unique properties such as high thermal stability, resistance to degradation, and hydrophobicity. These characteristics make PFASs, including this compound, valuable in various industrial applications .

Mechanism of Action

Target of Action

Perfluorooctanamide, like other perfluoroalkyl and polyfluoroalkyl substances (PFASs), primarily targets soil microorganisms . These substances have been found to affect the microbial community structure and microbe-microbe relationships .

Mode of Action

This compound interacts with its targets, the soil microorganisms, leading to substantial changes in the compositions of soil microbial communities . This interaction results in the enrichment of more this compound-tolerant bacteria, such as Proteobacteria, Burkholderiales, and Rhodocyclales .

Biochemical Pathways

The exposure of soil microorganisms to this compound affects various biochemical pathways. Functional gene prediction suggests that the microbial metabolism processes, such as nucleotide transport and metabolism, cell motility, carbohydrate transport and metabolism, energy production and conversion, and secondary metabolites biosynthesis transport and catabolism, might be inhibited under this compound exposure . This inhibition may further affect soil ecological services .

Pharmacokinetics

It is known that perfluoroalkyl acids (pfaas), a group to which this compound belongs, are highly polar and stable organic compounds . These characteristics suggest that this compound may have unique ADME properties that impact its bioavailability.

Result of Action

The result of this compound’s action on soil microorganisms is an increase in the alpha-diversity of soil microbial communities . The exposure of this compound substantially changes the compositions of soil microbial communities, leading to the enrichment of more this compound-tolerant bacteria .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the extensive application of perfluoroalkyl and polyfluoroalkyl substances (PFASs) causes their frequent detection in various environments . The effects of this compound on soil microorganisms were investigated under 90 days of exposure , suggesting that the duration of exposure is a significant environmental factor influencing this compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Perfluorooctanamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in fatty acid metabolism. The binding of this compound to PPARs can lead to the activation or inhibition of these receptors, thereby influencing metabolic processes. Additionally, this compound has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving PPARs and other nuclear receptors. This compound can alter gene expression by modulating the transcriptional activity of these receptors, leading to changes in cellular metabolism and function. This compound has also been shown to affect cellular proliferation and apoptosis, potentially contributing to its toxic effects . Furthermore, it can disrupt cell membrane integrity and function, leading to altered cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including nuclear receptors and enzymes. By binding to PPARs, this compound can modulate the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. It can also inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound has been shown to induce oxidative stress and endoplasmic reticulum stress, which can further contribute to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and resistant to degradation, leading to its persistence in biological systems. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, metabolic processes, and cellular homeostasis. These effects can be observed in both in vitro and in vivo studies, highlighting the potential for chronic toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular metabolism and function, while higher doses can lead to more pronounced toxic effects. Studies have reported threshold effects, where certain doses of this compound result in significant alterations in gene expression, enzyme activity, and cellular homeostasis. Toxic or adverse effects, such as liver damage and disruption of lipid metabolism, have been observed at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cytochrome P450s and PPARs, influencing the metabolism of fatty acids and other lipids. This compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy homeostasis and lipid storage. Additionally, this compound has been shown to interfere with the biosynthesis and degradation of cholesterol and other sterols .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature. The distribution of this compound within cells can affect its localization and activity, influencing its interactions with biomolecules and cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to the endoplasmic reticulum, where it can induce stress responses and affect protein folding and secretion. Additionally, this compound can accumulate in lipid droplets and other organelles involved in lipid metabolism, influencing cellular lipid homeostasis. Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, affecting its interactions with biomolecules and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorooctanamide can be synthesized through the reaction of perfluorooctanoic acid with ammonia or amines under controlled conditions. The reaction typically involves heating the acid with the amine in the presence of a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Perfluorooctanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Perfluorooctanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorononanoic acid (PFNA)

Comparison: Perfluorooctanamide shares many properties with these compounds, such as high thermal stability and resistance to degradationUnlike PFOA and PFOS, which are primarily used in industrial applications, this compound’s amide group allows for more diverse chemical modifications and applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMUDSKJLAUMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195123
Record name Perfluorooctanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-54-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423-54-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorooctanamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorooctanamide
Source EPA DSSTox
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Record name Perfluorooctanamide
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Record name Perfluorooctanamide
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Synthesis routes and methods

Procedure details

A 3-1, four-necked, round-bottomed flask equipped with stirrer, thermometer, reflux condenser with bubble counter and inlet gas-tube, is charged with 745 g (1.74 mol) of methyl perfluorooctanoate and 1.5 l tetrahydrofurane. A stream of ammonia is passed from a pressure tank into the stirring solution. The ammonia feed rate is such that a negligible amount of gas is observed exiting the reactor as observed in the bubble counter. Temperature of the mixture increases to 40-50° C. Ammonium supply is continued until the temperature begins to decrease and an increasing volume of gas is observed exiting the reactor in the bubble counter . . . . After ending of ammonium supply, the mixture is left to stand for 12 hr. Solvent is removed under reduced pressure, yielding 712 g p perfluorooctanoic acid amide (99%), mp 136-137° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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